molecular formula C26H23ClN2O2 B5009687 3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B5009687
M. Wt: 430.9 g/mol
InChI Key: IXPGNTPEPUTNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 1,4-diazepine , which is a core element in the structure of benzodiazepines and thienodiazepines . It has a complex structure with multiple aromatic rings and a diazepine ring. The presence of chlorophenyl and methoxyphenyl groups suggests that it might have interesting chemical properties and potential applications in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and a diazepine ring. The diazepine ring is a seven-membered ring with two nitrogen atoms . The chlorophenyl and methoxyphenyl groups are likely to influence the electronic properties of the molecule and could potentially be involved in interactions with biological targets.

properties

IUPAC Name

9-(4-chlorophenyl)-6-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O2/c1-31-20-12-8-17(9-13-20)26-25-23(28-21-4-2-3-5-22(21)29-26)14-18(15-24(25)30)16-6-10-19(27)11-7-16/h2-13,18,26,28-29H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPGNTPEPUTNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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